

Biosynthesis of Astin C by the endophytic fungus *Cyanodermella asteris*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Astin C**

Cat. No.: **B2457220**

[Get Quote](#)

The Biosynthesis of Astin C: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

Astin C, a cyclic pentapeptide produced by the endophytic fungus *Cyanodermella asteris*, has garnered significant interest within the scientific community due to its potent antitumor and anti-inflammatory properties.^{[1][2]} This technical guide provides a comprehensive overview of the biosynthesis of **Astin C**, detailing the genetic and enzymatic machinery involved. We present a thorough examination of the ast biosynthetic gene cluster (BGC), a step-by-step description of the nonribosomal peptide synthetase (NRPS) pathway, quantitative data on **Astin C** production, and detailed experimental protocols for the cultivation of *C. asteris*, extraction and analysis of **Astin C**, and genetic manipulation. This document is intended to serve as a valuable resource for researchers seeking to understand and harness the biosynthetic potential of this promising natural product.

Introduction

Astins are a family of cyclic peptides first isolated from the medicinal plant *Aster tataricus*.^[1] For decades, their origin was attributed to the plant itself. However, recent research has unequivocally demonstrated that astins, including **Astin C**, are biosynthesized by the

endophytic fungus *Cyanodermella asteris* residing within the plant's tissues.[\[1\]](#)[\[3\]](#) This discovery has opened new avenues for the sustainable production of astins through fermentation, independent of the slow-growing host plant.[\[1\]](#)

Astin C's biological activity is linked to its ability to specifically inhibit the cGAS-STING signaling pathway, a crucial component of the innate immune system, making it a promising candidate for the development of novel therapeutics for autoimmune diseases and cancer.[\[4\]](#)[\[5\]](#) Understanding the intricacies of its biosynthesis is paramount for optimizing production and generating novel analogs with improved pharmacological properties.

The Astin C Biosynthetic Gene Cluster (ast BGC)

The genetic blueprint for **Astin C** biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC) in the genome of *C. asteris*.[\[3\]](#) This cluster, designated as the ast BGC, spans approximately 50 kilobases and comprises 13 distinct genes.[\[6\]](#) The organization and function of these genes have been predicted through bioinformatic analysis and comparison with known gene clusters, particularly the cyclochlorotine BGC.[\[6\]](#)

Table 1: Genes of the ast Biosynthetic Gene Cluster and Their Putative Functions.

Gene	Size (amino acids)	Putative Function
astA	1,530	ABC-type exporter
astB	682	Aminomutase (β -Phe biosynthesis)
astC	79	Unknown
astD	476	Aminotransferase (2-Abu biosynthesis)
astE	320	DUF3328 domain protein
astF	483	Transporter (Major Facilitator Superfamily)
astG	373	DUF3328 domain protein
astH	227	DUF3328 domain protein
astI	1,338	ABC-type exporter
astJ	691	Transcriptional regulator
astK	-	Putative halogenase (not explicitly in cluster)
astL	-	Putative prolyl dehydrogenase
astN	5,584	Nonribosomal Peptide Synthetase (NRPS)

Note: This table is a synthesis of information from multiple sources and may include putative functions that require further experimental validation. The presence and specific roles of a halogenase and prolyl dehydrogenase are hypothesized based on the structure of **Astin C**.

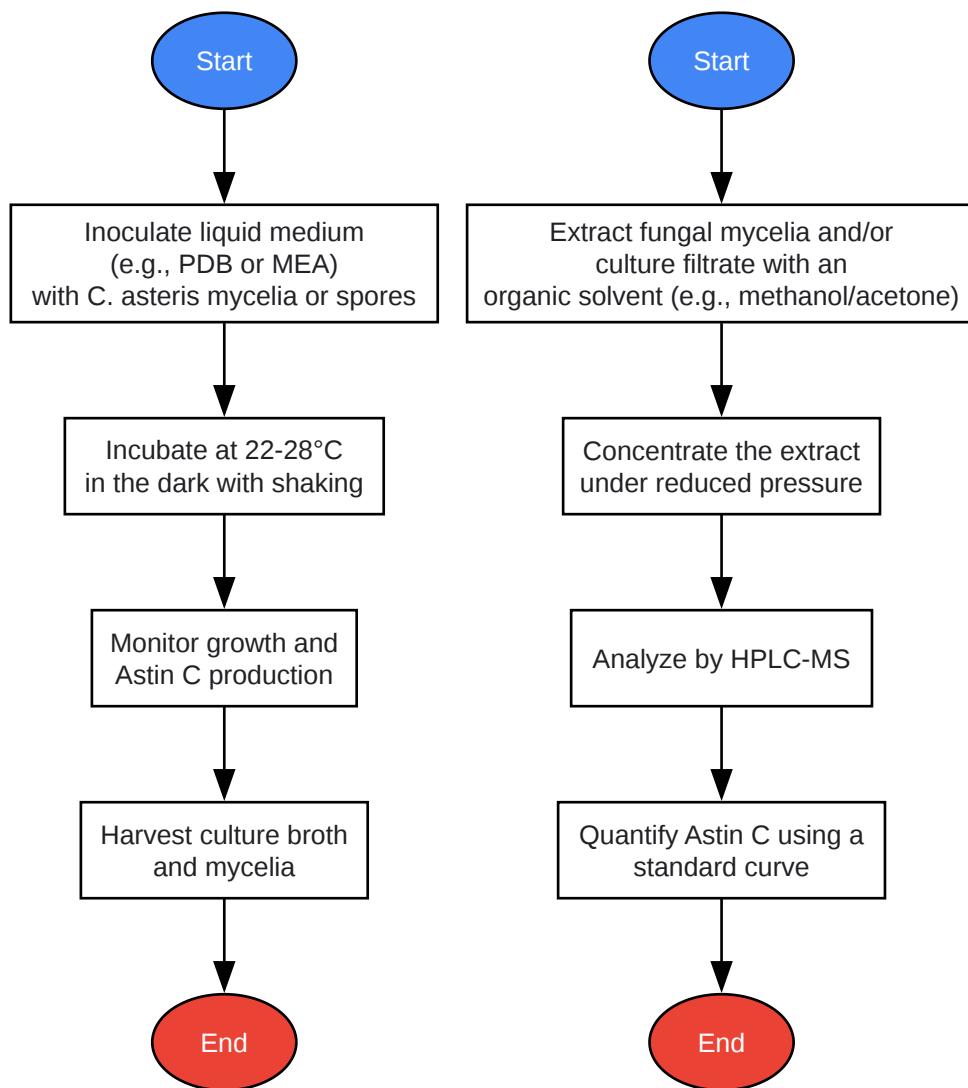
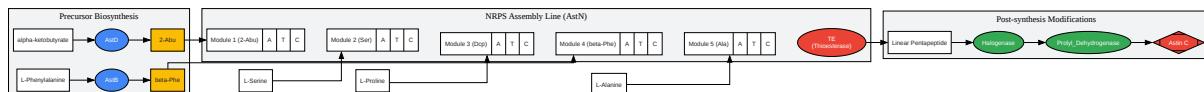
The Biosynthetic Pathway of Astin C

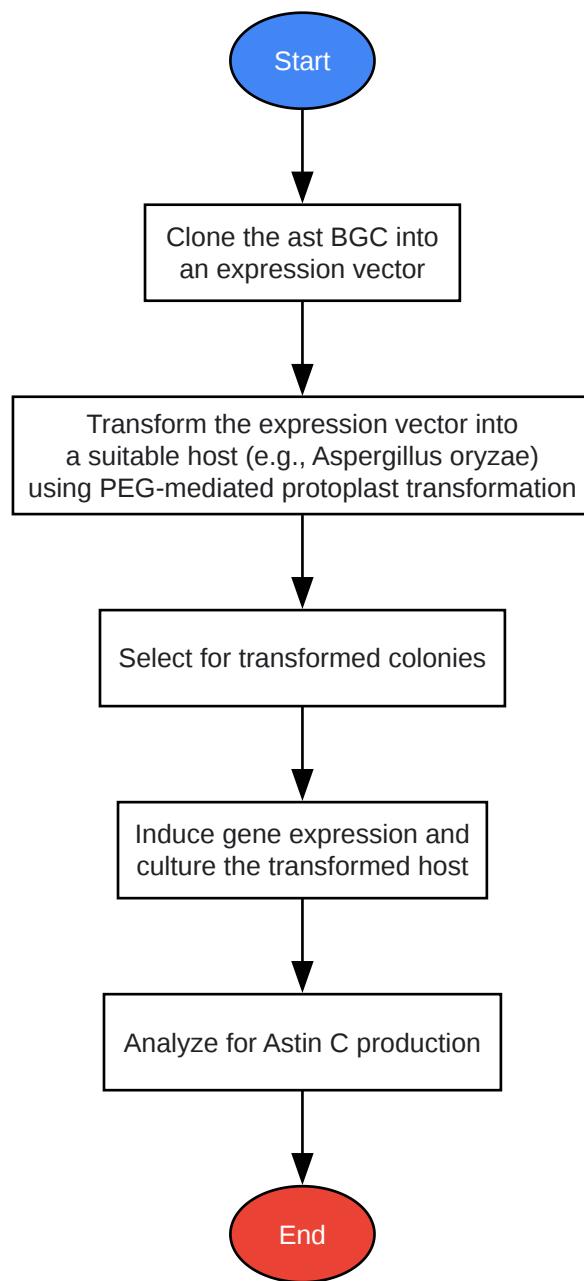
The biosynthesis of **Astin C** is a multi-step process orchestrated by the enzymes encoded in the ast BGC. The core of this pathway is the large multi-domain enzyme, AstN, a nonribosomal peptide synthetase (NRPS).

Precursor Amino Acid Biosynthesis

Astin C is a cyclic pentapeptide with the structure cyclo-(L- α -aminobutyryl-L-seryl-3,4-dichloro-L-prolyl- β -phenylalanyl-L-alanyl). The non-proteinogenic amino acids, α -aminobutyric acid (2-Abu) and β -phenylalanine (β -Phe), are synthesized by dedicated enzymes within the ast BGC.

- α -Aminobutyric acid (2-Abu): The aminotransferase AstD is proposed to catalyze the formation of 2-Abu from a precursor such as α -ketobutyrate.
- β -Phenylalanine (β -Phe): The aminomutase AstB is predicted to be responsible for the conversion of L-phenylalanine to β -phenylalanine.



Nonribosomal Peptide Synthesis by AstN


The assembly of the pentapeptide backbone of **Astin C** is carried out by the NRPS enzyme, AstN. NRPSs function as molecular assembly lines, with distinct modules responsible for the incorporation of each amino acid. Each module typically consists of three core domains:

- Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl-adenylate.
- Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a phosphopantetheinyl arm.
- Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module's T domain and the growing peptide chain attached to the T domain of the preceding module.

The AstN enzyme is predicted to be composed of five modules, each responsible for incorporating one of the five amino acids of **Astin C** in a specific order.

Diagram 1: Proposed Biosynthetic Pathway of **Astin C**

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bioengineering of fungal endophytes through the CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure, Function and Engineering of the Nonribosomal Peptide Synthetase Condensation Domain | MDPI [mdpi.com]
- 5. The Cyclopeptide Astin C Specifically Inhibits the Innate Immune CDN Sensor STING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Bioengineering of fungal endophytes through the CRISPR/Cas9 system [frontiersin.org]
- To cite this document: BenchChem. [Biosynthesis of Astin C by the endophytic fungus *Cyanodermella asteris*]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2457220#biosynthesis-of-astin-c-by-the-endophytic-fungus-cyanodermella-asteris>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com